molecular formula C11H8F7NOS B4822719 N-[4-(Perfluoropropylthio)phenyl]acetamide

N-[4-(Perfluoropropylthio)phenyl]acetamide

Cat. No.: B4822719
M. Wt: 335.24 g/mol
InChI Key: FEUHDYZFHDFFPJ-UHFFFAOYSA-N
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Description

N-[4-(Perfluoropropylthio)phenyl]acetamide is a chemical compound that belongs to the class of acetamides. Acetamides are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine. The presence of the perfluoropropylthio group in this compound adds unique properties, making it a subject of interest in scientific research.

Safety and Hazards

Specific safety and hazard information for “N-{4-[(heptafluoropropyl)thio]phenyl}acetamide” is not provided in the available resources. Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . Buyers are responsible for confirming product identity and/or purity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Perfluoropropylthio)phenyl]acetamide typically involves the reaction of 4-(perfluoropropylthio)aniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 4-(Perfluoropropylthio)aniline and acetic anhydride.

    Reaction Conditions: The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The temperature is maintained at around 60-80°C.

    Procedure: The 4-(perfluoropropylthio)aniline is dissolved in a suitable solvent, such as dichloromethane or chloroform. Acetic anhydride is then added dropwise to the solution with continuous stirring. The reaction mixture is heated to the desired temperature and maintained for several hours until the reaction is complete.

    Workup: After the reaction is complete, the mixture is cooled to room temperature and poured into water. The product is extracted using an organic solvent, dried over anhydrous sodium sulfate, and purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(Perfluoropropylthio)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into its corresponding amine.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the acetamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

N-[4-(Perfluoropropylthio)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Studies have shown that acetamide derivatives can inhibit enzymes and disrupt cellular processes.

    Medicine: Explored for its potential therapeutic applications. Acetamide derivatives have been studied for their anti-inflammatory, analgesic, and antitumor activities.

    Industry: Utilized in the development of new materials with unique properties, such as fluorinated polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(Perfluoropropylthio)phenyl]acetamide: Unique due to the presence of the perfluoropropylthio group.

    N-(4-(tert-butyl)-phenyl)-2-chloroacetamide: Similar structure but with a tert-butyl group instead of perfluoropropylthio.

    N-[4-[(4-aminophenyl)sulfonyl]phenyl]acetamide: Contains a sulfonyl group, leading to different chemical properties and applications.

Uniqueness

The presence of the perfluoropropylthio group in this compound imparts unique properties such as increased lipophilicity and stability. This makes it a valuable compound for research and industrial applications, distinguishing it from other acetamide derivatives.

Properties

IUPAC Name

N-[4-(1,1,2,2,3,3,3-heptafluoropropylsulfanyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F7NOS/c1-6(20)19-7-2-4-8(5-3-7)21-11(17,18)9(12,13)10(14,15)16/h2-5H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEUHDYZFHDFFPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)SC(C(C(F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F7NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901348709
Record name N-[4-(Perfluoropropylthio)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901348709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

315239-40-8
Record name N-[4-(Perfluoropropylthio)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901348709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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